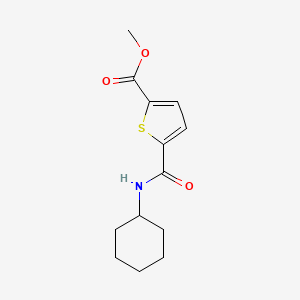
Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate has been shown to have potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. In addition, it has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate is not well understood. However, it has been proposed that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. It has also been suggested that it may act by modulating the activity of ion channels in the nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate in lab experiments include its diverse pharmacological properties, high purity, and good yields. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to establish its safety and efficacy.
Orientations Futures
There are several future directions for the research on Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate. These include:
1. Investigating its potential as an anticancer agent and its mechanism of action in cancer cells.
2. Studying its effects on the immune system and its potential as an immunomodulatory agent.
3. Exploring its potential as a neuroprotective agent and its mechanism of action in the nervous system.
4. Investigating its potential as an anti-inflammatory agent in various disease conditions.
5. Studying its pharmacokinetics and pharmacodynamics to establish its safety and efficacy in humans.
Conclusion:
In conclusion, Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate is a chemical compound with potential therapeutic applications in various disease conditions. Its diverse pharmacological properties, high purity, and good yields make it a promising candidate for further research. However, its mechanism of action and safety and efficacy in humans need to be established through further studies.
Méthodes De Synthèse
The synthesis of Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclohexylisocyanate in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with methyl iodide to obtain the final product. This method has been reported to yield a high purity product with good yields.
Propriétés
IUPAC Name |
methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)11-8-7-10(18-11)12(15)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDWYZFCTUTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(cyclohexylcarbamoyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





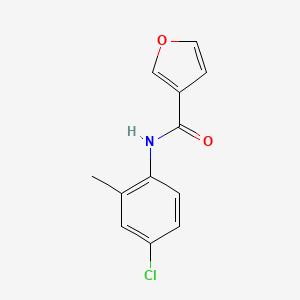
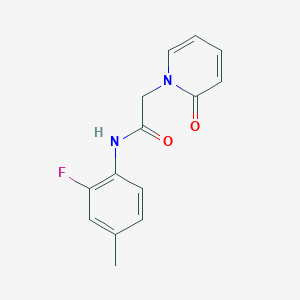


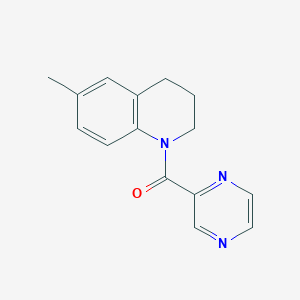

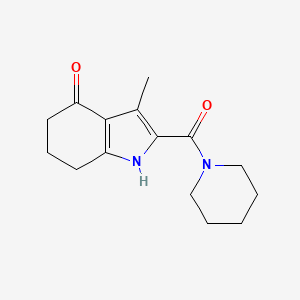
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
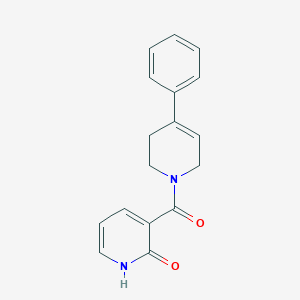
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)